molecular formula C6H5Br2N B119021 3-Bromo-5-(bromomethyl)pyridine CAS No. 145743-85-7

3-Bromo-5-(bromomethyl)pyridine

Cat. No. B119021
M. Wt: 250.92 g/mol
InChI Key: AJQDEUJYFUHVHS-UHFFFAOYSA-N
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Description

3-Bromo-5-(bromomethyl)pyridine is a halogenated heterocyclic building block . It is a chemical compound with the molecular formula C6H5Br2N .


Synthesis Analysis

The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours . The reaction mixture is then cooled by putting into ice water, and the pH is adjusted to 8 with 6N sodium hydroxide . The product is then extracted with an organic solvent, layered, dried, filtered, concentrated, and distilled .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-(bromomethyl)pyridine consists of a pyridine ring with bromomethyl groups attached at the 3rd and 5th positions . The average mass of the molecule is 250.919 Da .


Physical And Chemical Properties Analysis

3-Bromo-5-(bromomethyl)pyridine is a brown solid . Its empirical formula is C6H6BrN . The molecular weight is 250.919 Da .

Scientific Research Applications

Synthesis Applications

  • Key Intermediate in Synthesis : 3-Bromo-5-(bromomethyl)pyridine is a key intermediate in the synthesis of various compounds. For instance, it is used in the efficient synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist. This process, described by Guo, Lu, and Wang (2015), demonstrates a simple, efficient, and environmentally friendly method using 5-methylnicotinic acid as the starting material (Guo, Lu, & Wang, 2015).

  • Polyelectrolyte Synthesis : The compound has been used in the synthesis of hyperbranched polyelectrolytes. A study by Monmoton et al. (2008) discusses its use in forming poly(N-alkylation) monomers, leading to new hyperbranched polyelectrolytes with interesting properties (Monmoton et al., 2008).

  • Chemical Synthesis : It serves as a starting material for various chemical syntheses. Riedmiller, Jockisch, and Schmidbaur (1999) used related compounds in the synthesis of 2-trimethylsilyl-, 2-trimethylgermyl-, and 2-trimethylstannyl-pyridines, highlighting its versatility in organic synthesis (Riedmiller, Jockisch, & Schmidbaur, 1999).

Spectroscopic and Biological Studies

  • Spectroscopic Characterization : Vural and Kara (2017) performed a detailed spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine, using techniques like FT-IR and NMR spectroscopy. Their research provides insights into the molecular structure and properties of such compounds (Vural & Kara, 2017).

  • Biological Evaluation : In biological research, related pyridine derivatives have been synthesized and evaluated against various biological targets. Hemel et al. (1994) explored such compounds for potential antiviral and antitumor activities, although no significant activity was found (Hemel et al., 1994).

  • Application in Total Synthesis : Baeza et al. (2010) described the use of a related compound in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. This highlights its role in complex organic syntheses, particularly in synthesizing biologically active molecules (Baeza et al., 2010).

Safety And Hazards

3-Bromo-5-(bromomethyl)pyridine may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQDEUJYFUHVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565664
Record name 3-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(bromomethyl)pyridine

CAS RN

145743-85-7
Record name 3-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromo-5-hydroxymethylpyridine (16.1 mmol) [prepared according to the procedure of Ashimori et al, Chem. Pharm. Bull. 1990, 38(9), 2446] and pyridine (32.3 mmol) were dissolved in acetonitrile (32 mL) and cooled to 0° C. Dibromotriphenylphosphorane (20.9 mmol) added, and left reaction mixture to warm to room temperature in stoppered flask for 4 hours. The crude reaction mixture was purified by column chromatography directly on silica gel with diethyl ether:cyclohexane=1:1. 3-Bromo-5-bromomethylpyridine was isolated as a pale brown solid. 3-Bromo-5-bromomethylpyridine (7.7 mmol) and di-tert-butyliminodicarboxylate (10 mmol) were dissolved in tetrahydrofaran (20 mL), and sodium hydride (60% in mineral oil, 10 mmol) added at room temperature under argon. The reaction mixture was stirred at room temperature for 16 hours, quenched with saturated aqueous ammonium chloride, extracted into ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to dryness. The crude residue was purified by column chromatography on silica gel with cyclohexane:diethyl ether=2:1. 3-bromo-5-(N,N-bis-tert-butoxycarbonyl)aminomethylpyridine was isolated as a pale yellow solid. MS (EI) 387 and 389 (M++H).
Quantity
16.1 mmol
Type
reactant
Reaction Step One
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32.3 mmol
Type
reactant
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Quantity
32 mL
Type
solvent
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Quantity
20.9 mmol
Type
reactant
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Synthesis routes and methods II

Procedure details

(5-bromopyridin-3-yl)methanol (475 mg, 2.5 mmol) and triphenylphosphine (1.3 g, 5 mmol) were combined in methylene chloride (20 mL) and cooled to 0° C. carbon tetrabromide (927 mg, 2.8 mmol) was introduced in portions and the reaction was maintained at 0° C. for 1 h. The reaction was concentrated and purified by column chromatography on silica gel (0 to 50% ethyl acetate/hexanes) to produce 254 mg (41%) as a white solid. 1H-NMR (D6DMSO, 400 MHz) δ 8.65 (s, br, 2H), 8.18 (s, 1H), 4.73 (s, 2H). Mass spec.: 249.89 (MH)+.
Quantity
475 mg
Type
reactant
Reaction Step One
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1.3 g
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reactant
Reaction Step Two
Quantity
927 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

(5-Bromo-pyridin-3-yl)-methanol (500 mg, 2.7 mmol) and triphenylphosphine (840 mg, 3.2 mmol) are dissolved in 12 mL of DCM and NBS (570 mg, 3.2 mmol) is added. The mixture is stirred for 4 hrs and the solvent is removed. The residue is purified by flash column chromatography to give 455 mg of 3-bromo-5-bromomethyl-pyridine.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
840 mg
Type
reactant
Reaction Step One
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Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
570 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kang, H Li, W Tang, P Martásek… - Journal of medicinal …, 2015 - ACS Publications
We have analyzed a recently obtained crystal structure of human neuronal nitric oxide synthase (nNOS) and then designed and synthesized several 2-aminopyridine derivatives …
Number of citations: 28 pubs.acs.org
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

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